molecular formula C17H19N5OS B4943434 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 5814-32-4

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B4943434
CAS No.: 5814-32-4
M. Wt: 341.4 g/mol
InChI Key: NIRPAGQJISGDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a triazolopyrimidine derivative featuring a sulfanyl-linked acetamide side chain with a phenethyl substituent. Its synthesis involves a three-step route starting from 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thiol, followed by alkylation with chloroacetamide derivatives and subsequent functionalization . The compound has demonstrated notable fungicidal and herbicidal activities, with EC50 values against Rhizoctonia solani (5.34 µg/mL) and Botrytis cinerea (4.56 µg/mL) surpassing commercial fungicides like carbendazim .

Properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-10-13(2)22-16(19-12)20-17(21-22)24-11-15(23)18-9-8-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRPAGQJISGDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367867
Record name ZINC03039265
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5814-32-4
Record name ZINC03039265
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core. This can be achieved by reacting amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one, followed by nitration, reduction, and cyclization steps . The resulting intermediate is then reacted with appropriate reagents to introduce the sulfanyl and acetamide groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in intermediates can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Hydrogen gas with Raney nickel, sodium borohydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanyl position.

Scientific Research Applications

2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., F-DPA) are structurally analogous but lack the triazole ring, leading to divergent applications (e.g., neuroimaging vs. agrochemicals) .
  • Substituent Position : Methyl groups at 5,7-positions enhance fungicidal activity compared to methoxy substituents, which are more herbicidal .

Crystallographic and Physicochemical Properties

  • The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-triazolopyrimidine () reveals planar heterocyclic cores stabilized by π-π stacking. Methyl and chloro substituents influence molecular packing, which may correlate with stability and bioavailability .

Biological Activity

The compound 2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a novel triazolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and synthetic routes.

Chemical Structure and Properties

The compound features a triazolo-pyrimidine core with a sulfanyl group and a phenylethyl acetamide side chain. Its molecular formula is C13H16N4SC_{13}H_{16}N_4S with a molecular weight of approximately 272.36 g/mol. The presence of methyl groups at the 5 and 7 positions of the triazole ring enhances its lipophilicity and biological activity.

The biological activity of this compound can be attributed to several key mechanisms:

  • Metal Coordination : The nitrogen atoms in the triazole ring can coordinate with metal ions, forming stable complexes that may interact with biological targets such as DNA or proteins.
  • Cytotoxic Effects : Studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including breast (MCF-7) and bladder cancer cells. This activity is likely mediated through the induction of apoptosis and inhibition of cell proliferation.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound using various assays:

Cell LineIC50 (µM)Reference
MCF-75.18 ± 0.12
HeLa8.12 ± 0.43
A4316.45 ± 0.30

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potential for further development as an anticancer agent.

Synthesis Routes

The synthesis of This compound can be achieved through several methods:

  • Condensation Reactions : Utilizing starting materials such as substituted triazoles and phenylethyl amines under controlled conditions.
  • Microwave-Assisted Synthesis : This method offers an efficient approach with reduced reaction times and improved yields.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound revealed that it significantly inhibited the growth of MCF-7 cells in vitro with an IC50 value of 5.18 µM. Further investigations indicated that treatment led to increased apoptosis rates compared to control groups.

Case Study 2: In Vivo Efficacy

In vivo studies are recommended to evaluate the therapeutic efficacy and safety profile of this compound in animal models. Preliminary data suggest promising results that warrant further exploration.

Q & A

Q. Key Optimization Parameters :

  • Temperature: 60–80°C for cyclization steps.
  • Solvent polarity: Polar aprotic solvents enhance reaction rates.
  • Catalysts: Use of Pd or Cu catalysts for Suzuki-type couplings in related analogs .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the triazolopyrimidine core (δ 8.2–8.8 ppm for aromatic protons) and phenethyl acetamide (δ 2.8–3.5 ppm for CH₂ groups) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., methyl groups at δ 2.4–2.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 413.1) and detects impurities .
  • HPLC : Monitor purity using gradient elution (e.g., 10–90% acetonitrile in water with 0.1% TFA) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :
Contradictions often arise from assay variability or off-target effects. Strategies include:

Orthogonal Assays :

  • Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (e.g., MTT) to confirm target specificity .

Biophysical Validation :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (e.g., Kd values) to rule out false positives .

Metabolic Stability Tests :

  • Incubate with liver microsomes to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .

Advanced: What computational methods aid in predicting reactivity or binding modes of this compound?

Q. Methodological Answer :

  • Quantum Mechanical (QM) Calculations :
    • Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases). Validate with MD simulations .
  • ADMET Prediction :
    • Tools like SwissADME estimate solubility (LogP ≈ 2.5) and permeability (TPSA ≈ 95 Ų) to guide experimental design .

Intermediate: What strategies optimize the compound’s solubility and stability for in vitro assays?

Q. Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Modifications : Introduce phosphate or ester groups on the acetamide moiety to enhance aqueous solubility .
  • Lyophilization : Freeze-dry the compound in PBS (pH 7.4) for long-term storage at −80°C .

Advanced: How to design experiments to elucidate the sulfanyl group’s role in target interactions?

Q. Methodological Answer :

Structure-Activity Relationship (SAR) Studies :

  • Synthesize analogs replacing the sulfanyl group with ethers or amines. Compare IC₅₀ values in enzymatic assays .

Isothermal Titration Calorimetry (ITC) :

  • Measure thermodynamic parameters (ΔH, ΔS) to assess if sulfanyl participation is enthalpy-driven .

X-ray Crystallography :

  • Co-crystallize the compound with its target protein (e.g., a kinase) to visualize hydrogen bonding or π-π stacking involving the sulfur atom .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.